molecular formula C22H22N4O3S B2500279 2-((cyanomethyl)thio)-N-(2-methoxyethyl)-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide CAS No. 941899-39-4

2-((cyanomethyl)thio)-N-(2-methoxyethyl)-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide

Cat. No. B2500279
CAS RN: 941899-39-4
M. Wt: 422.5
InChI Key: GRTWXWASLFYPRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a quinazoline derivative. Quinazolines are a class of organic compounds that consist of two fused six-membered rings, one of which is aromatic (benzene) and the other is not (pyrimidine). They are known for their wide range of biological activities and are used in medicinal chemistry for drug development .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The quinazoline core provides a rigid, planar structure, while the phenethyl, cyanomethylthio, and methoxyethyl groups add complexity and potential sites for interaction with biological targets .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the cyanomethylthio group could potentially undergo reactions involving the cyano or thio groups . The methoxyethyl group might also participate in reactions, particularly if conditions cause it to lose its methoxy group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the specific functional groups present. For example, the presence of the polar cyano, thio, and methoxy groups could impact its solubility in different solvents .

Scientific Research Applications

Synthesis and Antimicrobial Study

Research has explored the synthesis of compounds related to 2-((cyanomethyl)thio)-N-(2-methoxyethyl)-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide, demonstrating their potential in antimicrobial applications. One study focused on synthesizing fluoroquinolone-based 4-thiazolidinones, revealing their antifungal and antibacterial activities (Patel & Patel, 2010).

Anticancer Potential

Compounds structurally similar to the specified chemical have been studied for their anticancer effects. For instance, research aimed at producing new derivatives of 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid demonstrated significant anticancer activity against the breast cancer MCF-7 cell line (Gaber et al., 2021).

Synthesis and Transformations in Organic Chemistry

Various studies have focused on the synthesis and transformations of related quinazoline derivatives, exploring their potential in organic chemistry and drug development. This includes the development of novel compounds like substituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and 4-oxo-3,4-dihydroquinazoline-2-thioles (Ivachtchenko et al., 2003).

Tautomerism and Chemical Properties

The study of tautomerism in side-chain derivatives of N-heterocycles, including those related to 2-((cyanomethyl)thio)-N-(2-methoxyethyl)-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide, has been a subject of interest, contributing to the understanding of their chemical properties and reactivity (Mondelli & Merlini, 1966).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Quinazolines are known to interact with a variety of biological targets, including various enzymes and receptors .

Future Directions

The future research directions would depend on the biological activity of this compound. If it shows promising activity against a particular biological target, it could be further optimized and studied as a potential drug candidate .

properties

IUPAC Name

2-(cyanomethylsulfanyl)-N-(2-methoxyethyl)-4-oxo-3-(2-phenylethyl)quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-29-13-11-24-20(27)17-7-8-18-19(15-17)25-22(30-14-10-23)26(21(18)28)12-9-16-5-3-2-4-6-16/h2-8,15H,9,11-14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTWXWASLFYPRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC#N)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((cyanomethyl)thio)-N-(2-methoxyethyl)-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.